molecular formula C24H19Cl2N3O3S B11441606 N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide

Cat. No.: B11441606
M. Wt: 500.4 g/mol
InChI Key: ROIQEZGENXDBNC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide is a complex organic compound that features a unique combination of chlorophenyl, methylphenyl, and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of 3-chlorobenzaldehyde with 4-methylbenzylamine in the presence of an acid catalyst.

    Sulfonylation: The imidazole derivative is then reacted with sulfonyl chloride to introduce the sulfonyl group.

    Acetylation: Finally, the sulfonylated imidazole is acetylated using acetic anhydride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-{[1-(3-fluorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide
  • N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide

Uniqueness

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-4-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}acetamide is unique due to its specific combination of chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19Cl2N3O3S

Molecular Weight

500.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)-4-(4-methylphenyl)imidazol-2-yl]sulfonylacetamide

InChI

InChI=1S/C24H19Cl2N3O3S/c1-16-5-7-17(8-6-16)22-14-29(21-4-2-3-19(26)13-21)24(28-22)33(31,32)15-23(30)27-20-11-9-18(25)10-12-20/h2-14H,15H2,1H3,(H,27,30)

InChI Key

ROIQEZGENXDBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=N2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl

Origin of Product

United States

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